Indacaterol impurity 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

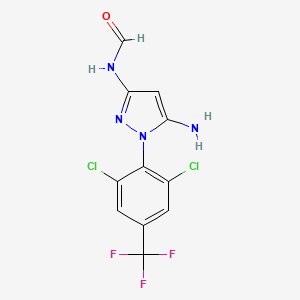

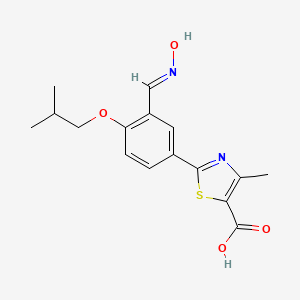

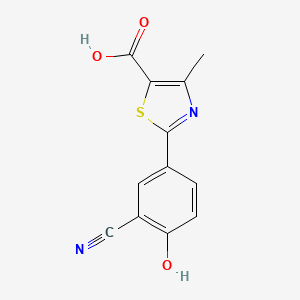

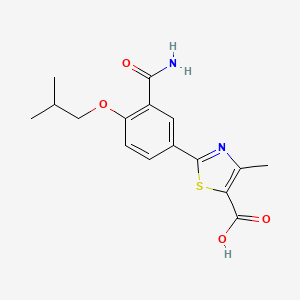

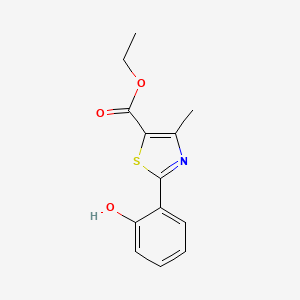

Indacaterol impurity 1, also known as N-Nitroso Indacaterol Impurity 1, is a nitrosamine formed through various chemical processes, including the reaction between nitrites and secondary amines under certain conditions . It is a N-Nitroso of secondary amine present in Indacaterol .

Molecular Structure Analysis

The molecular formula of Indacaterol impurity 1 is C24H30N2O3 . The molecular weight is 394.5 g/mol . The structure includes a secondary amine present in Indacaterol .Physical And Chemical Properties Analysis

Indacaterol impurity 1 has a molecular weight of 394.5 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 6 . The exact mass is 394.22564282 g/mol . The topological polar surface area is 81.6 Ų .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “Indacaterol impurity 1”, but it appears that there is limited information available on this specific topic. The available literature mainly discusses the estimation and analysis of impurities in Indacaterol, which is used to treat asthma and various chronic pulmonary disorders .

Mécanisme D'action

Target of Action

Indacaterol, the parent compound of Indacaterol Impurity 1, primarily targets the β2-adrenergic receptors . These receptors are predominantly found in the airway smooth muscle and are critical in regulating bronchial muscle tone .

Mode of Action

Indacaterol acts by stimulating the β2-adrenergic receptors . This interaction leads to the relaxation of bronchial smooth muscle, which in turn increases the diameter of the airways . This is particularly beneficial in conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD), where the airways become narrow .

Biochemical Pathways

The activation of β2-adrenergic receptors triggers a cascade of biochemical reactions. It stimulates the production of cyclic adenosine monophosphate (cAMP), which then activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release .

Pharmacokinetics

The pharmacokinetic properties of Indacaterol are characterized by its long-acting nature and rapid onset . Indacaterol’s serum concentrations decline in a multi-phasic manner, with an average terminal half-life ranging from 45.5 to 126 hours . This allows for once-daily dosing, improving patient compliance .

Result of Action

The primary result of Indacaterol’s action is the improvement of symptoms and airflow obstruction caused by COPD and moderate to severe asthma . By relaxing the bronchial smooth muscle and increasing the diameter of the airways, Indacaterol helps to alleviate the breathlessness associated with these conditions .

Action Environment

The action of Indacaterol can be influenced by various environmental factors. For instance, factors that affect the inhalation process, such as humidity and temperature, can impact the delivery and efficacy of the drug . Furthermore, the presence of other medications or substances in the body can also affect the action of Indacaterol .

Propriétés

IUPAC Name |

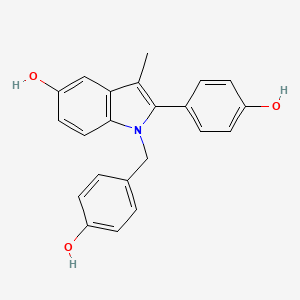

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5,7,9-10,18,22,25,27-28H,3-4,6,8,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVVMMPBOCCERE-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4CCC(=O)NC4=C(C=C3)O)O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.